6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione
CAS No.: 652976-28-8
Cat. No.: VC4634237
Molecular Formula: C9H8N2O2
Molecular Weight: 176.175
* For research use only. Not for human or veterinary use.
![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione - 652976-28-8](/images/structure/VC4634237.png)
Specification
CAS No. | 652976-28-8 |
---|---|
Molecular Formula | C9H8N2O2 |
Molecular Weight | 176.175 |
IUPAC Name | 7,9-dihydro-6H-pyrido[2,3-b]azepine-5,8-dione |
Standard InChI | InChI=1S/C9H8N2O2/c12-7-3-4-8(13)11-9-6(7)2-1-5-10-9/h1-2,5H,3-4H2,(H,10,11,13) |
Standard InChI Key | MMRNZOSYBOQWME-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC2=C(C1=O)C=CC=N2 |
Introduction
Structural and Synonymic Data
Physical and Spectral Properties
Limited physical data exists for the dione form. Key observations include:
Property | Details |
---|---|
Melting Point | Not reported |
Boiling Point | Not reported |
Density | Not reported |
Refractive Index | Not reported |
Spectral Data | No experimental spectra (NMR, IR, MS) available in public databases |
Comparative Analysis with Isomeric Forms
The compound’s activity and stability may differ from isomeric diones (e.g., 6,9-dione):
Research Gaps and Future Directions
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Synthesis Optimization: Development of regioselective methods to introduce ketones at C5 and C8.
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Biological Profiling: Testing the dione’s activity in TRPV1, CCR2, and dopamine receptor assays.
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Computational Studies: Molecular docking to predict binding interactions with therapeutic targets.
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